Product packaging for 1-(4-Hydroxypiperidin-4-YL)propan-2-one(Cat. No.:)

1-(4-Hydroxypiperidin-4-YL)propan-2-one

Cat. No.: B13241474
M. Wt: 157.21 g/mol
InChI Key: VPWRRUPUDFXWHY-UHFFFAOYSA-N
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Description

1-(4-Hydroxypiperidin-4-yl)propan-2-one is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It features a hydroxypiperidine scaffold, a privileged structure commonly found in biologically active molecules and drugs. The presence of both a hydroxyl group and a ketone functional group on the piperidine ring makes it a versatile building block or intermediate for the synthesis of more complex compounds. Researchers can utilize this scaffold to develop potential therapeutics, as similar 4-hydroxypiperidine derivatives have been investigated for their ability to act as CBR1 (carbonyl reductase 1) inhibitors. Such inhibitors show promise in oncology research, for instance, in enhancing the effect of chemotherapeutic agents like doxorubicin on cancer cells while simultaneously protecting cardiomyocytes against drug-induced toxicity . Furthermore, the hydroxypiperidine moiety is a key structural component in various established pharmaceutical agents, underscoring its importance in drug discovery . This compound is intended for use in laboratory research applications only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B13241474 1-(4-Hydroxypiperidin-4-YL)propan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(4-hydroxypiperidin-4-yl)propan-2-one

InChI

InChI=1S/C8H15NO2/c1-7(10)6-8(11)2-4-9-5-3-8/h9,11H,2-6H2,1H3

InChI Key

VPWRRUPUDFXWHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(CCNCC1)O

Origin of Product

United States

Synthetic Methodologies for 1 4 Hydroxypiperidin 4 Yl Propan 2 One and Analogues

Retrosynthetic Analysis of the 1-(4-Hydroxypiperidin-4-YL)propan-2-one Framework

Retrosynthetic analysis provides a logical framework for dissecting a target molecule to identify potential starting materials and synthetic routes. For this compound, two primary disconnections are considered.

The most straightforward disconnection involves severing the carbon-carbon bond between the piperidine (B6355638) ring and the propan-2-one side chain. This approach identifies N-protected piperidin-4-one as a key precursor. The propan-2-one moiety can be introduced as a nucleophilic acetone (B3395972) equivalent, such as an acetone enolate, a Grignard reagent derived from acetone, or a related organometallic species. This strategy hinges on the accessibility and reactivity of piperidin-4-one derivatives.

A more fundamental disconnection involves breaking the piperidine ring itself. This opens up numerous possibilities based on established cyclization strategies. For instance, disconnecting two C-N bonds suggests a pathway from an acyclic di-haloamine precursor. Alternatively, applying a Dieckmann condensation logic leads back to a linear diester substrate bearing a nitrogen atom, which can be cyclized to form the carbocyclic portion of the ring, followed by introduction of the hydroxyl and acetone groups. dtic.mil

Classical Synthetic Approaches for Piperidin-4-ol Derivatives

Classical methods for synthesizing piperidine rings remain highly relevant and often provide robust, scalable routes to key intermediates like piperidin-4-ones, which are direct precursors to the target structure.

The formation of the piperidine ring through cyclization of acyclic precursors is a widely employed strategy. Several classical reactions are particularly effective for this purpose.

Dieckmann Condensation : This intramolecular Claisen condensation of a diester is a powerful method for forming cyclic β-keto esters. For piperidine synthesis, a common approach involves the double Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester (e.g., alkyl acrylate), followed by Dieckmann condensation of the resulting diester to form a piperidin-4-one precursor after hydrolysis and decarboxylation. dtic.mil

Mannich Reaction : The Mannich reaction, involving the aminoalkylation of an acidic proton-containing compound, can be used in a multicomponent fashion to construct the piperidine ring. The condensation of an aldehyde, a primary amine, and a β-ketoester can yield highly substituted piperidines in a single step. scispace.comchemrevlett.com

Reductive Amination : Intramolecular reductive amination of δ-amino ketones or aldehydes provides a direct route to the piperidine ring. This method involves the formation of a cyclic imine or enamine intermediate, which is then reduced in situ to the corresponding piperidine. beilstein-journals.org

Table 1: Comparison of Classical Cyclization Reactions for Piperidine Synthesis
ReactionTypical PrecursorsKey IntermediatePrimary Bond Formations
Dieckmann CondensationPrimary amine, two equivalents of an α,β-unsaturated esterβ-keto esterC-C (intramolecular)
Mannich ReactionAldehyde, primary amine, β-ketoesterIminium ionC-C and C-N
Intramolecular Reductive AminationAcyclic δ-amino ketone/aldehydeCyclic iminium ionC-N (intramolecular)

An alternative to building the ring from scratch is to modify an existing heterocyclic core, such as pyridine (B92270) or a pre-formed piperidine. researchgate.net

Hydrogenation of Pyridines : The catalytic hydrogenation of substituted pyridines is one of the most common methods for preparing piperidines. dtic.mil A suitably substituted pyridine can be reduced under various conditions, often using catalysts like nickel, palladium, or rhodium, to yield the corresponding piperidine. nih.gov

Functionalization of Piperidin-4-ones : Piperidin-4-ones are versatile intermediates. The target molecule, this compound, can be synthesized directly from an N-protected piperidin-4-one. This involves a nucleophilic addition of an acetone equivalent to the carbonyl group. Reagents such as the Grignard reagent from 2-bromopropane (B125204) followed by oxidation, or more directly, the lithium enolate of acetone, can be employed to form the C4-tertiary alcohol.

Reduction of Piperidones : Substituted 3-piperidones and 4-piperidones are useful intermediates that can be reduced to the corresponding 3-hydroxy and 4-hydroxy derivatives using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). dtic.mil

Table 2: Key Intermediates and Reagents in Functional Group Interconversion
Starting HeterocycleTarget IntermediateKey Reagents/Reaction
Substituted PyridineSubstituted PiperidineH₂, Pd/C or Raney-Ni (Catalytic Hydrogenation)
N-Protected Piperidin-4-oneN-Protected 4-hydroxy-4-acetonylpiperidineAcetone enolate, organolithium reagents, or Grignard reagents
Substituted PiperidoneSubstituted PiperidinolNaBH₄, LiAlH₄ (Reduction)

Multi-step linear syntheses involve the sequential construction of the target molecule from simple, acyclic starting materials. These strategies often provide a high degree of control over substitution patterns. A prominent example is the synthesis of 4-piperidones, which are crucial precursors. This can be achieved by the addition of a primary amine to two molecules of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil

More modern variations of this concept include multi-component reactions (MCRs), which combine three or more starting materials in a one-pot procedure to rapidly build molecular complexity. scispace.comresearchgate.net The reaction of aromatic aldehydes, anilines, and β-ketoesters can produce highly functionalized piperidines, often catalyzed by simple and environmentally friendly catalysts. scispace.comresearchgate.netgrowingscience.com

Modern Catalytic and Stereoselective Syntheses

Recent advances in catalysis have provided new, highly efficient, and stereoselective methods for constructing the hydroxypiperidine moiety. These methods often operate under mild conditions and allow for the precise control of stereochemistry.

Achieving stereocontrol is a major goal in modern synthesis. For piperidine analogues, this often involves the asymmetric construction of the heterocyclic ring or the stereoselective functionalization of a prochiral precursor.

Catalytic Asymmetric Cyclizations : Transition metal catalysis has enabled various asymmetric cyclization reactions. For example, palladium-catalyzed enantioselective oxidative amination of alkenes can produce substituted piperidines with high stereoselectivity. nih.gov Similarly, iridium-catalyzed hydrogen borrowing cascades can convert amino alcohols into substituted piperidines stereoselectively. nih.gov

C-H Functionalization : The direct, catalyst-controlled functionalization of C-H bonds on a pre-existing piperidine ring is a powerful modern strategy. Rhodium catalysts, for instance, have been used for the site-selective and stereoselective introduction of substituents at various positions on the piperidine ring, guided by the choice of catalyst and nitrogen-protecting group. nih.gov

Kinetic Resolution : For racemic mixtures of substituted piperidines, kinetic resolution using a chiral base can be an effective strategy. This involves the selective deprotonation of one enantiomer, which can then be trapped with an electrophile, allowing for the separation of enantiomers and the synthesis of enantioenriched products. acs.org

Table 3: Overview of Modern Catalytic Approaches to Piperidine Synthesis
MethodCatalyst System (Example)TransformationKey Advantage
Enantioselective Oxidative AminationPalladium(II) with chiral ligandAlkene difunctionalization and cyclizationHigh enantioselectivity
Hydrogen Borrowing CascadeIridium(III) complex[5+1] annulation of amino alcoholsStereoselective C-N bond formation
Asymmetric C-H FunctionalizationDirhodium complexesSite-selective introduction of functional groupsHigh regioselectivity and stereocontrol
Kinetic Resolutionn-BuLi / (-)-sparteineAsymmetric deprotonation of racemic piperidinesAccess to enantioenriched building blocks

Metal-Catalyzed Coupling and Cycloaddition Reactions

Transition metal catalysis offers powerful and atom-economical methods for constructing the core piperidine ring, which can then be further functionalized. researchgate.netdigitellinc.com These reactions often assemble complex cyclic systems from simpler acyclic precursors with high efficiency and selectivity.

Rhodium-catalyzed cycloadditions are particularly versatile. For instance, [4+2] and [5+2] cycloaddition reactions using rhodium complexes of N-heterocyclic carbenes (NHCs) can efficiently produce piperidine precursors from dienynes or alkyne vinylcyclopropanes. researchgate.net Similarly, rhodium(I)-catalyzed intermolecular [3+2] and [5+2] cycloadditions of vinyl aziridines with alkynes provide divergent pathways to different aza-heterocycles, showcasing catalyst-controlled selectivity. snnu.edu.cn

Palladium-catalyzed reactions are also widely employed. These include intramolecular cyclizations and coupling reactions that form the piperidine ring. For example, palladium catalysts can promote the decarboxylative cyclization of propargyl carbonates with diamine components to yield highly substituted piperazines, a related class of N-heterocycles, with excellent stereochemical control. nih.gov

Cobalt-mediated [2+2+2] cycloadditions represent another atom-economical route. These reactions can co-cyclotrimerize α,ω-diynes with nitriles to create pyridine-containing macrocycles, demonstrating the power of metal catalysis in forming complex heterocyclic frameworks from simple building blocks. acs.orgnih.gov

Below is a table summarizing various metal-catalyzed cycloaddition reactions for synthesizing N-heterocycles.

Catalyst SystemReaction TypeSubstratesProduct TypeRef.
Rhodium N-Heterocyclic Carbene[4+2] and [5+2] CycloadditionDienynes, Alkyne vinylcyclopropanesFused Piperidines researchgate.net
[Rh(NBD)₂]BF₄ or [Rh(η⁶-C₁₀H₈)(COD)]SbF₆[3+2] or [5+2] CycloadditionVinylaziridines, AlkynesDihydropyrroles or Dihydroazepines snnu.edu.cn
CpCo(CO)₂[2+2+2] Cycloadditionα,ω-Diynes, NitrilesPyridine-fused Macrocycles acs.org

Organocatalytic Approaches to Piperidine Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including polysubstituted piperidines. nih.gov These methods often proceed through cascade or domino reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. acs.org

A common strategy involves a domino Michael addition/aminalization process. For example, an O-TMS protected diphenylprolinol can catalyze the reaction between aldehydes and trisubstituted nitroolefins to form polysubstituted piperidines with up to four contiguous stereocenters in high enantioselectivity. acs.org This approach mimics biosynthetic pathways for the synthesis of alkaloids like pelletierine. nih.gov The use of chiral primary amine-thiourea catalysts in the Michael addition of nitroalkanes to α,β-unsaturated ketones is another effective method for generating precursors to chiral piperidines. researchgate.net

These reactions offer significant advantages, including mild reaction conditions, avoidance of toxic heavy metals, and the ability to construct stereochemically rich scaffolds from simple starting materials. nih.gov

The table below highlights key features of organocatalytic approaches.

Catalyst TypeReaction SequenceKey FeaturesResulting ScaffoldRef.
Prolinol derivativesDomino Michael/AminalizationHigh enantioselectivity, forms four stereocentersPolysubstituted Piperidines acs.org
Chiral Primary Amine-ThioureaMichael AdditionExcellent enantioselectivity for γ-nitro ketonesPrecursors for chiral piperidines researchgate.net
ProlineBiomimetic Mannich/CyclizationProtective-group-free, biomimetic2-Substituted Piperidine Alkaloids nih.gov

Green Chemistry Principles in the Synthesis of Propanone Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of heterocyclic compounds and their derivatives, these principles are applied through various strategies. rasayanjournal.co.infrontiersin.org

One key area is the use of alternative solvents . Water, ionic liquids, and deep eutectic solvents are increasingly replacing volatile and toxic organic solvents. frontiersin.org For many heterocyclic syntheses, solvent-free conditions, often facilitated by techniques like microwave irradiation or ball milling, have proven highly effective, leading to shorter reaction times and cleaner products. rasayanjournal.co.intandfonline.com

Catalysis is another cornerstone of green chemistry. Using catalytic amounts of a substance is inherently superior to using stoichiometric reagents, which generate large amounts of waste. This includes the use of heterogeneous catalysts that can be easily recovered and reused. frontiersin.org

Multi-component reactions (MCRs) are particularly aligned with green chemistry principles. MCRs combine three or more reactants in a single step to form a complex product, which minimizes intermediate purification steps, reduces solvent usage, and often leads to higher atom economy. researchgate.netrsc.org

The application of these principles is crucial for the sustainable production of pharmaceuticals and fine chemicals. frontiersin.org

Green Chemistry PrincipleApplication in Heterocyclic/Propanone SynthesisExample/TechniqueRef.
Safer SolventsReplacement of hazardous organic solvents.Use of water, ionic liquids, or solvent-free conditions. frontiersin.orgresearchgate.net
CatalysisUse of catalysts instead of stoichiometric reagents.Heterogeneous catalysts for easy recovery and reuse. frontiersin.org
Atom EconomyDesigning reactions to maximize incorporation of reactants into the final product.Multi-component reactions (MCRs). researchgate.netrsc.org
Energy EfficiencyReducing energy consumption.Microwave-assisted synthesis, ball milling. rasayanjournal.co.intandfonline.com

Atom Economy and Efficiency Considerations in this compound Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org A reaction with high atom economy is one that generates minimal waste. buecher.de

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

Reaction types such as additions and cycloadditions inherently have high atom economy (often 100%) because all reactant atoms are incorporated into the product. buecher.de In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

In the context of synthesizing this compound, different synthetic routes will have vastly different atom economies.

High Atom Economy Routes: A [2+2+2] cycloaddition to form the piperidine ring from acyclic precursors would be highly atom-economical. nih.gov Similarly, multi-component reactions (MCRs) that assemble the piperidine scaffold in one pot are designed for high atom and step economy. researchgate.netrsc.org These approaches reduce waste by minimizing the number of steps and the formation of stoichiometric byproducts. nih.gov

Lower Atom Economy Routes: Syntheses involving protecting groups or using reagents like those in a Wittig reaction (which generates triphenylphosphine (B44618) oxide as waste) would have a lower atom economy. wikipedia.org

Therefore, when designing a synthesis for the target compound, prioritizing addition-based and MCR strategies over multi-step sequences with stoichiometric reagents is crucial for maximizing efficiency and sustainability. nih.gov

Total Synthesis Strategies for Complex Structures Incorporating the this compound Core

The 4-hydroxypiperidine (B117109) scaffold is a key structural motif in a wide range of biologically active natural products, particularly alkaloids. nih.govsemanticscholar.org Total synthesis strategies for these complex molecules often hinge on the efficient and stereocontrolled construction of this core unit.

For example, in the synthesis of Securinega alkaloids , which feature a complex, fused tetracyclic framework, modern strategies focus on the late-stage, stereocontrolled oxidation of the piperidine core. nih.gov This demonstrates how a pre-formed piperidine ring can be elaborately functionalized to access a diverse family of natural products.

In the synthesis of indolizidine alkaloids , a nickel-catalyzed [4+2] cycloaddition has been used as a key step to construct a chiral piperidone intermediate. This intermediate then undergoes further reduction and cyclization to form the bicyclic core of alkaloids like (+)-septicine and (+)-ipalbidine. lookchem.com

The synthesis of tetrahydroisoquinoline alkaloids often involves Pictet-Spengler cyclizations or transition-metal-catalyzed annulations to build the core heterocyclic system, which can then be further elaborated. nih.gov

These examples highlight a common theme in modern total synthesis: the development of robust and flexible methods to construct key heterocyclic cores, like the 4-hydroxypiperidine unit, which can then be divergently converted into multiple complex targets. This approach is essential for both confirming the structure of natural products and enabling the synthesis of analogues for medicinal chemistry studies. nih.govresearchgate.net

Chemical Reactivity and Derivatization Strategies of 1 4 Hydroxypiperidin 4 Yl Propan 2 One

Reactivity at the Hydroxyl Group (C4-position of Piperidine (B6355638) Ring)

The tertiary hydroxyl group at the C4-position of the piperidine ring is a key site for functionalization. Its reactivity is influenced by the steric hindrance of the quaternary carbon and the electronic effects of the adjacent propan-2-one moiety.

Esterification and Etherification Reactions

Esterification of the tertiary hydroxyl group in 4-hydroxypiperidine (B117109) derivatives can be achieved, although it often requires reactive acylating agents due to the steric hindrance of the tertiary alcohol. For instance, the reaction of 1-substituted-4-hydroxypiperidines with di-alkylsubstituted acetic acid chlorides at elevated temperatures (around 160°C) can yield the corresponding esters. google.com This suggests that similar conditions could be applied to 1-(4-hydroxypiperidin-4-yl)propan-2-one.

Table 1: Representative Esterification Reactions of 4-Hydroxypiperidine Derivatives Note: This table is based on analogous reactions and predictive chemistry, as direct experimental data for the target compound is limited.

Acylating AgentCatalyst/ConditionsExpected Product
Acetyl ChloridePyridine (B92270), reflux1-(4-Acetoxypiperidin-4-yl)propan-2-one
Benzoyl ChlorideTriethylamine, DCM1-(4-(Benzoyloxy)piperidin-4-yl)propan-2-one
Acetic AnhydrideDMAP, reflux1-(4-Acetoxypiperidin-4-yl)propan-2-one

Etherification of the tertiary hydroxyl group can be more challenging. Standard Williamson ether synthesis conditions are often ineffective due to competing elimination reactions. However, specialized methods such as copper-catalyzed cross-coupling reactions of aryl halides with alcohols, known as Ullmann-type couplings, could potentially be employed to form aryl ethers. organic-chemistry.org

Oxidation and Reduction Transformations

Oxidation of the tertiary alcohol at the C4-position is not a feasible transformation under standard conditions, as it lacks a hydrogen atom on the carbinol carbon. Any strong oxidizing conditions would likely lead to degradation of the molecule.

Conversely, while the hydroxyl group itself is not reducible, the piperidine ring system can be subject to oxidative processes. For example, enzymatic C-H oxidation has been used to introduce hydroxyl groups into piperidine rings, and in some cases, oxidation can lead to the formation of pyridinium (B92312) species. nih.govchemistryviews.orgresearchgate.netresearchgate.net However, these reactions are not directly targeting the existing hydroxyl group for transformation.

Nucleophilic Substitution Reactions of Activated Alcohols

Direct nucleophilic substitution of the hydroxyl group is improbable due to its poor leaving group nature. Therefore, activation of the hydroxyl group is a prerequisite for substitution reactions. This can be achieved by converting the alcohol into a better leaving group, such as a tosylate, mesylate, or a halide. Subsequent reaction with a variety of nucleophiles can then introduce new functionalities at the C4-position.

For example, the reaction of a 4-hydroxypiperidine derivative with methanesulfonyl chloride can afford the corresponding mesylate, which can then undergo nucleophilic substitution with amines to yield amino-substituted piperidines. organic-chemistry.org

Table 2: Potential Nucleophilic Substitution Pathways for Activated this compound Note: This table is based on analogous reactions and predictive chemistry.

Activating AgentNucleophileExpected Product
Thionyl Chloride (SOCl₂)-1-(4-Chloropiperidin-4-yl)propan-2-one
p-Toluenesulfonyl Chloride (TsCl)Sodium Azide (NaN₃)1-(4-Azidopiperidin-4-yl)propan-2-one
Methanesulfonyl Chloride (MsCl)Sodium Cyanide (NaCN)1-(4-Cyanopiperidin-4-yl)propan-2-one

Reactivity of the Propan-2-one Moiety

The propan-2-one side chain offers a second point of reactivity, centered around the carbonyl group and the adjacent alpha-carbon.

Carbonyl Additions (e.g., Grignard, Alkyl Lithium Reagents)

The carbonyl group of the propan-2-one moiety is susceptible to nucleophilic attack by organometallic reagents such as Grignard and alkyl lithium reagents. acs.orgresearchgate.netmasterorganicchemistry.comorganic-chemistry.org These reactions would lead to the formation of a tertiary alcohol at the C2-position of the propane (B168953) chain. The steric bulk of the adjacent quaternary carbon on the piperidine ring may influence the accessibility of the carbonyl group to the nucleophile, potentially requiring more forcing reaction conditions or the use of less hindered organometallic reagents.

Table 3: Predicted Products of Carbonyl Addition Reactions Note: This table is based on general principles of carbonyl chemistry.

Organometallic ReagentSolvent/ConditionsExpected Product
Methylmagnesium Bromide (CH₃MgBr)Diethyl ether, then H₃O⁺1-(4-Hydroxypiperidin-4-yl)-2-methylpropan-2-ol
Phenyllithium (C₆H₅Li)THF, then H₃O⁺1-(4-Hydroxypiperidin-4-yl)-2-phenylpropan-2-ol
Ethylmagnesium Chloride (CH₃CH₂MgCl)THF, then H₃O⁺1-(4-Hydroxypiperidin-4-yl)-2-ethylpropan-2-ol

Alpha-Functionalization Reactions (e.g., Enolate Chemistry, Mannich Reaction)

The carbon atom alpha to the ketone is acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in various reactions. nih.govorganic-chemistry.org This allows for the introduction of a wide range of substituents at the alpha-position.

The Mannich reaction, a three-component condensation of an active hydrogen compound (the ketone), an aldehyde (often formaldehyde), and a primary or secondary amine, is a powerful tool for introducing aminomethyl groups at the alpha-position. nii.ac.jpmun.caresearchgate.netnih.govthermofisher.com In the context of this compound, this would involve the reaction of its enol or enolate form with an iminium ion generated in situ from formaldehyde (B43269) and a secondary amine.

Table 4: Examples of Alpha-Functionalization Reactions Note: This table is based on general principles and analogous reactions.

Reaction TypeReagentsExpected Product
Aldol (B89426) CondensationBenzaldehyde, NaOH1-(4-Hydroxypiperidin-4-yl)-4-phenyl-3-buten-2-one
AlkylationMethyl Iodide, LDA1-(4-Hydroxypiperidin-4-yl)butan-2-one
Mannich ReactionFormaldehyde, Dimethylamine, HCl1-(4-Hydroxypiperidin-4-yl)-4-(dimethylamino)butan-2-one

Condensation Reactions with the Ketone Functionality

The propan-2-one side chain of this compound features a reactive ketone carbonyl group. This functionality is a prime site for condensation reactions, which involve the reaction of the carbonyl with a nucleophile, typically followed by the elimination of a water molecule. sigmaaldrich.com These reactions are fundamental in organic synthesis for creating new carbon-nitrogen and carbon-carbon bonds.

The ketone can react with primary amines (R-NH₂) under mildly acidic conditions to form imines (or Schiff bases), compounds characterized by a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.org Similarly, reaction with secondary amines (R₂NH) leads to the formation of enamines, which are nucleophilic at the α-carbon and are valuable synthetic intermediates. masterorganicchemistry.comlibretexts.org The formation of both imines and enamines is a reversible, acid-catalyzed process that involves an initial nucleophilic addition to the carbonyl group to form a carbinolamine intermediate, which then dehydrates. libretexts.org

Other important condensation reactions include the formation of oximes and hydrazones through reaction with hydroxylamine (B1172632) and hydrazine, respectively. masterorganicchemistry.com These derivatives are often stable, crystalline solids and can be useful for the characterization and purification of ketones. libretexts.org Furthermore, the ketone's α-hydrogens are acidic enough to be removed by a base, forming an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions, reacting with other carbonyl compounds to form β-hydroxy ketones, which can subsequently dehydrate to yield α,β-unsaturated ketones. sigmaaldrich.comlibretexts.org

Table 1: Potential Condensation Reactions of the Ketone Moiety

Reactant Type Example Reactant Product Type General Product Structure
Primary Amine R-NH₂ Imine
Secondary Amine R₂NH Enamine
Hydroxylamine NH₂OH Oxime
Hydrazine NH₂NH₂ Hydrazone

Note: The structures in the table represent the modified side chain attached to the 4-position of the 4-hydroxypiperidine core.

Reactivity of the Piperidine Nitrogen Atom

The secondary amine within the piperidine ring is a key reactive center, functioning as a potent nucleophile and a base. Its reactivity allows for a wide range of derivatization strategies aimed at modifying the compound's properties.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the piperidine nitrogen makes it nucleophilic, enabling it to readily participate in N-alkylation and N-acylation reactions.

N-Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, such as an alkyl halide. nih.govresearchgate.net This reaction converts the secondary amine into a tertiary amine, which can be a crucial step in the synthesis of more complex derivatives. google.com The reaction typically proceeds via an SN2 mechanism.

N-Acylation is another fundamental transformation, where an acyl group (R-C=O) is introduced at the nitrogen atom. researchgate.net This is commonly achieved using acylating agents like acyl chlorides or acid anhydrides. The resulting N-acyl derivatives, or amides, are significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This reaction is pivotal in many synthetic pathways, including peptide synthesis. researchgate.net

Table 2: Examples of N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Class Example Reagent Product Class
N-Alkylation Alkyl Halide Methyl Iodide (CH₃I) Tertiary Amine
N-Alkylation Benzyl Halide Benzyl Bromide (BnBr) Tertiary Amine
N-Acylation Acyl Chloride Acetyl Chloride (CH₃COCl) Amide

Quaternization and Amine Oxide Formation

Further reactions of the nitrogen atom can lead to the formation of quaternary ammonium (B1175870) salts and amine oxides, provided the nitrogen is first converted to a tertiary amine via N-alkylation.

Quaternization is the process where a tertiary amine reacts further with an alkylating agent (e.g., an alkyl halide) to form a quaternary ammonium salt. These salts have a permanently positively charged nitrogen atom, which is bonded to four carbon atoms. This modification significantly alters the physical properties of the parent molecule, often increasing its water solubility.

Amine Oxide Formation occurs when a tertiary amine is oxidized. wikipedia.orgthieme-connect.de Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or organic peracids such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orggoogle.com Amine oxides (also known as N-oxides) are highly polar molecules containing a coordinate covalent bond between nitrogen and oxygen. wikipedia.org They are weak bases and can be found in various consumer products as surfactants. wikipedia.org The formation of an N-oxide from this compound would first require N-alkylation to create the necessary tertiary amine precursor.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of three distinct functional groups (secondary amine, tertiary alcohol, ketone) raises important questions of selectivity in chemical reactions.

Chemoselectivity refers to the preferential reaction of one functional group over others. In this compound, the secondary amine is generally the most nucleophilic site and will preferentially react with electrophiles like alkyl halides or acyl chlorides under neutral or basic conditions. To target the ketone or the hydroxyl group, the amine may need to be protected, for instance, by converting it into an amide. Alternatively, reaction conditions can be chosen to favor one reaction over another. For example, condensation reactions at the ketone are typically acid-catalyzed; under these conditions, the amine nitrogen would be protonated, rendering it non-nucleophilic and thus "protected" in situ.

Regioselectivity is concerned with the site of reaction when a molecule has multiple, similar reactive sites. This concept is less critical for this specific molecule as the three main functional groups are chemically distinct. Reactions are therefore selective for the amine, the alcohol, or the ketone based on the reagents and conditions used (chemoselectivity), rather than choosing between similar positions on the molecule.

Rearrangement Reactions and Transformations of the Core Structure

The 4-hydroxypiperidine core structure is generally stable but can undergo specific transformations and rearrangement reactions under certain conditions.

One potential transformation is the dehydration of the tertiary alcohol at the C4 position. Under strong acidic conditions and heat, the hydroxyl group can be eliminated as a water molecule. This would lead to the formation of a carbon-carbon double bond, resulting in a tetrahydropyridine (B1245486) derivative. The position of the double bond would depend on the reaction mechanism and the stability of the resulting alkene.

While less common for this specific structure, ring-opening reactions are a known transformation for heterocyclic systems. nih.gov For example, oxidative cleavage of the C-C bond adjacent to the nitrogen or the hydroxyl group could lead to linear amino ketone or amino acid derivatives, though this would require harsh conditions.

Furthermore, derivatives of the core structure could undergo rearrangements. For instance, studies on related compounds have shown that N-arylpiperidine N-oxides can undergo thermal rearrangement to form O-arylhydroxylamines. researchgate.net This suggests that if the piperidine nitrogen of this compound were appropriately substituted and converted to its N-oxide, it could potentially be susceptible to similar intramolecular rearrangements. These types of reactions, such as the Cope or Bamberger rearrangements seen in other nitrogen-containing systems, highlight the potential for complex structural transformations. wiley-vch.denih.gov

Computational and Theoretical Chemistry Studies of 1 4 Hydroxypiperidin 4 Yl Propan 2 One

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its chemical behavior. Molecular geometry optimization and conformational analysis are computational techniques used to determine the most stable arrangement of atoms in a molecule.

For 1-(4-Hydroxypiperidin-4-YL)propan-2-one, the piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The substituents on the piperidine ring can be in either axial or equatorial positions. A conformational analysis would identify the preferred orientation of the hydroxyl and propan-2-one groups. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance.

Computational studies on similar 4-substituted piperidines have shown that the conformational free energies can be predicted with high accuracy using molecular mechanics or quantum chemical calculations. These studies often reveal a delicate balance of steric and electrostatic interactions that determine the conformational preferences. For instance, in polar 4-substituted piperidinium (B107235) salts, an axial conformation can be stabilized by electrostatic interactions between the substituent and the protonated nitrogen.

A thorough conformational analysis of this compound would involve a systematic search of the potential energy surface to identify all low-energy conformers. The relative energies of these conformers would then be calculated to determine their populations at a given temperature.

Table 1: Illustrative Conformational Analysis Data for this compound

ConformerSubstituent OrientationRelative Energy (kcal/mol)Boltzmann Population (%)
1Equatorial0.0095.0
2Axial2.005.0

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of a conformational analysis.

Electronic Structure Investigations

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic characteristics of molecules.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method in computational chemistry. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to calculate a variety of ground-state properties.

These properties include the total energy, dipole moment, and the distribution of electron density. The molecular electrostatic potential (MEP) map, which can be derived from DFT calculations, is particularly useful for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would provide insights into the molecule's reactivity and the nature of its electronic transitions.

Table 2: Illustrative FMO Analysis Data for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO1.5
HOMO-LUMO Gap8.0

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of an FMO analysis.

Spectroscopic Property Prediction and Correlation

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts can provide a valuable complement to experimental data. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts would be calculated for its low-energy conformers. By comparing the calculated shifts with experimental data, it is possible to confirm the assigned structure and gain insights into the conformational equilibrium in solution.

Table 3: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O208.5209.0
C-OH70.270.5
Piperidine C2/C645.145.3
Piperidine C3/C528.929.1

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical comparison between calculated and experimental NMR data.

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Theoretical vibrational frequency calculations can aid in the assignment of experimental spectra.

These calculations are typically performed at the same level of theory as the geometry optimization. The output includes the vibrational frequencies and their corresponding intensities. It is common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. For this compound, the calculated IR and Raman spectra would show characteristic bands for the O-H, C=O, C-N, and C-O stretching and bending vibrations, which would be correlated with the experimental spectra.

Table 4: Illustrative Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
O-H stretch36503450
C=O stretch17501715
C-N stretch11501100

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of a vibrational frequency analysis.

Intermolecular Interactions and Crystal Packing Studies

The intermolecular interactions of this compound are primarily governed by the presence of a hydroxyl group, a ketone group, and the piperidine ring. These functional groups would dictate the molecule's self-assembly in the solid state, influencing its crystal packing and, consequently, its physical properties such as melting point and solubility.

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the piperidine ring are potential hydrogen bond acceptors. It is anticipated that a robust network of intermolecular hydrogen bonds would be a dominant feature in the crystal lattice of this compound. The nature and geometry of these hydrogen bonds can be computationally modeled to predict the most stable crystal structures.

Computational studies on related 4-hydroxypiperidine (B117109) derivatives have revealed that the piperidine ring typically adopts a chair conformation. quora.com The orientation of the substituents on the piperidine ring would be a critical factor in determining the efficiency of the crystal packing.

Table 1: Potential Intermolecular Interactions in this compound and Computational Methods for Their Study

Interaction TypeDonor/Acceptor GroupsTypical Computational MethodPredicted Significance in Crystal Packing
Hydrogen BondingO-H (donor), C=O (acceptor), N-H (donor)Density Functional Theory (DFT), Molecular Dynamics (MD)High
Dipole-DipoleC=O, O-HDFT, MDModerate
London DispersionEntire moleculeDFT with dispersion correction, MDModerate

Detailed research findings on analogous compounds show that the interplay of these interactions leads to complex three-dimensional networks in the solid state. For instance, the crystal structure of similar compounds often reveals chain or sheet-like motifs stabilized by hydrogen bonds. quora.com

Reaction Mechanism Elucidation for Synthetic Pathways involving this compound

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including identifying transition states, intermediates, and reaction energy profiles. While a specific synthetic pathway for this compound is not detailed in the available literature, plausible synthetic routes can be proposed, and their mechanisms can be theoretically investigated.

A probable synthetic route would involve the reaction of a protected 4-piperidone (B1582916) with an acetone (B3395972) enolate or a related nucleophile, such as that derived from a Grignard reagent. researchgate.net Another viable approach is the Mannich reaction, which involves the aminoalkylation of a carbon acid. byjus.comwikipedia.org

Computational Approaches to Reaction Mechanisms:

Density Functional Theory (DFT): DFT calculations are widely used to map the potential energy surface of a reaction. researchgate.netmdpi.com This allows for the determination of the activation energies of different possible pathways, thereby identifying the most likely reaction mechanism.

Transition State Theory: This theory is used in conjunction with computational methods to calculate reaction rates from the properties of the transition state.

Solvent Effects: Computational models can also account for the effect of the solvent on the reaction mechanism, which is crucial for reactions carried out in solution.

Table 2: Computational Tools for Reaction Mechanism Elucidation

Computational MethodInformation ObtainedRelevance to Synthesis of this compound
Density Functional Theory (DFT)Geometries of reactants, products, intermediates, and transition states; reaction energies and activation barriers.Determining the feasibility of proposed synthetic routes like aldol (B89426) condensation or Grignard addition to 4-piperidone. researchgate.netresearchgate.net
Ab initio methodsHighly accurate electronic structure calculations.Providing benchmark data for DFT calculations of the reaction mechanism.
Molecular Dynamics (MD)Simulating the dynamic behavior of molecules over time.Understanding the role of solvent and temperature in the reaction.

For a reaction such as an aldol condensation, DFT studies can elucidate the stereoselectivity of the reaction by comparing the energies of the transition states leading to different stereoisomers. researchgate.net Similarly, for a Grignard reaction, computational studies can provide insights into the aggregation of the Grignard reagent and its effect on the reaction pathway. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its physical, chemical, or biological properties. gmu.eduresearchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally determined properties.

For this compound, QSPR models could be developed to predict a range of chemical properties, such as boiling point, solubility, and chromatographic retention times. The development of a QSPR model involves several key steps:

Data Set Collection: A dataset of compounds with known properties and structural similarity to the target compound is compiled. For the target compound, this would include other piperidine derivatives. gmu.eduresearchgate.net

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Table 3: Hypothetical QSPR Model for Predicting a Chemical Property of this compound

ComponentDescriptionExample for this compound
Property to be Predicted A measurable chemical characteristic.Aqueous solubility (LogS)
Training Set A diverse set of piperidine derivatives with experimentally determined LogS values. gmu.eduresearchgate.netA series of substituted 4-hydroxypiperidines.
Molecular Descriptors Numerical representations of molecular structure.Topological Polar Surface Area (TPSA), Molecular Weight (MW), Number of Hydrogen Bond Donors/Acceptors, LogP.
Modeling Technique Statistical method to build the predictive model.Multiple Linear Regression (MLR).
Model Equation (Hypothetical) A mathematical equation relating descriptors to the property.LogS = c0 + c1(TPSA) + c2(MW) + c3*(LogP)
Validation Metrics Statistical parameters to assess model performance.R² (coefficient of determination), Q² (cross-validated R²), RMSE (Root Mean Square Error).

Research on QSPR models for piperidine derivatives has shown that topological and quantum-chemical descriptors are often important for predicting their biological and chemical properties. gmu.eduresearchgate.net Such models can be valuable tools in the early stages of drug discovery and chemical process development for prioritizing compounds with desirable properties.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 4 Hydroxypiperidin 4 Yl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton and carbon signals and confirms the connectivity of the atoms within the 1-(4-Hydroxypiperidin-4-YL)propan-2-one molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignment and Multiplicity Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the piperidine (B6355638) ring protons, the propanone side-chain, and the hydroxyl proton. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and anisotropic effects from the carbonyl group.

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of the carbonyl group, the quaternary carbon bearing the hydroxyl group, and the carbons adjacent to the nitrogen atom are expected to be clearly distinguishable.

Predicted ¹H NMR Chemical Shifts and Multiplicties

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H1' (CH₃) ~2.1 Singlet (s) 3H
H3' (CH₂) ~2.7 Singlet (s) 2H
H2, H6 (ax, eq) ~2.5 - 2.9 Multiplet (m) 4H
H3, H5 (ax, eq) ~1.6 - 1.9 Multiplet (m) 4H

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1' (CH₃) ~30
C2' (C=O) ~210
C3' (CH₂) ~55
C4 ~70
C2, C6 ~50

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for confirming the complex structural assembly. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu In this compound, COSY would be crucial for confirming the connectivity within the piperidine ring, showing correlations between the protons at C2/C6 and C3/C5. The absence of COSY correlations for the H1' and H3' protons would confirm they are not coupled to other protons, consistent with their singlet multiplicity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This technique would definitively link the proton signals to their corresponding carbon signals listed in the tables above. For instance, the proton signal around 2.1 ppm would correlate with the carbon signal around 30 ppm, assigning them to the methyl group (C1'/H1').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is critical for connecting the different fragments of the molecule. Key expected HMBC correlations for structural confirmation would include:

Correlation from the methyl protons (H1') to the carbonyl carbon (C2') and the side-chain methylene (B1212753) carbon (C3').

Correlation from the side-chain methylene protons (H3') to the carbonyl carbon (C2') and the quaternary piperidine carbon (C4).

Correlations from the piperidine protons at C2/C6 and C3/C5 to the quaternary carbon (C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. NOESY can provide insights into the preferred conformation of the molecule, for example, by showing spatial proximity between the propanone side chain and specific axial or equatorial protons on the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the elemental composition of an ion. For this compound (Molecular Formula: C₉H₁₇NO₂), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated.

Molecular Formula: C₉H₁₇NO₂

Calculated Monoisotopic Mass: 171.12593 u

Expected [M+H]⁺ Ion: C₉H₁₈NO₂⁺

Calculated Exact Mass of [M+H]⁺: 172.13321 u

The experimental observation of an ion at m/z 172.1332 ± 0.0005 in an HRMS analysis would provide strong evidence for the assigned molecular formula.

Fragmentation Pathway Analysis for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. A plausible fragmentation pathway for protonated this compound could involve:

Loss of Water: A common fragmentation for alcohols is the neutral loss of water (H₂O, 18.01 u) from the molecular ion, which would result in a fragment ion at m/z 154.1226.

Alpha Cleavage: Cleavage of the bond adjacent to the carbonyl group (alpha cleavage) could lead to the loss of an acetyl radical (•CH₃CO) or the formation of an acylium ion [CH₃CO]⁺ at m/z 43.0184.

Ring Cleavage: The piperidine ring can undergo characteristic cleavage pathways, leading to various fragment ions that can help confirm the substitution pattern on the ring. Cleavage of the C4-C3' bond would generate a stable ion corresponding to the piperidinol portion.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uantwerpen.be The spectra for this compound are expected to show distinct bands corresponding to the O-H, C=O, C-N, and C-H bonds.

Expected Vibrational Frequencies

Functional Group Bond Type of Vibration Expected Wavenumber (cm⁻¹)
Alcohol O-H Stretch 3500 - 3200 (broad)
Alkane C-H Stretch 3000 - 2850
Ketone C=O Stretch 1725 - 1705 (strong)

The most prominent features would be the broad O-H stretching band from the tertiary alcohol and the very strong, sharp C=O stretching band characteristic of a ketone. The C-H stretching and bending vibrations would confirm the aliphatic nature of the carbon framework. Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds.

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and torsion angles, which are crucial for confirming the molecular structure and understanding the conformational preferences of this compound in the solid state.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information that, once processed, yields a detailed electron density map of the molecule, from which the atomic positions can be determined. For a molecule like this compound, this analysis would reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the hydroxyphenyl and propan-2-one substituents.

While specific crystallographic data for this compound are not publicly available, the following table illustrates the type of information that would be obtained from such an analysis, based on data for a related chloro-substituted propanone derivative. This data is provided for illustrative purposes only.

Table 1: Illustrative X-ray Crystallographic Data for a Related Propanone Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.8873
b (Å) 25.0467
c (Å) 7.3041
β (°) 99.016
Volume (ų) 1063.74
Z 4
Calculated Density (g/cm³) 1.415

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for the separation, identification, and quantification of components in a mixture. For this compound, various chromatographic methods are vital for assessing its purity and for the separation of any potential isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would typically be employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. A detector, commonly a UV-Vis detector, is used to monitor the eluent, and the purity is determined by the relative area of the main peak.

Table 2: Example of a Reversed-Phase HPLC Method for Purity Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. For this compound, its volatility and thermal stability would need to be evaluated to determine the suitability of GC. If the compound is not sufficiently volatile or is prone to thermal degradation, derivatization may be necessary to convert it into a more suitable analyte.

In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. A common detector for this type of analysis is the Flame Ionization Detector (FID).

Table 3: Hypothetical GC Method Parameters for a Derivatized Analyte

Parameter Condition
Column HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector FID

Chiral Separation Techniques (If applicable to enantiomeric forms)

The molecular structure of this compound possesses a chiral center at the C4 position of the piperidine ring. Therefore, it can exist as a pair of enantiomers. If the compound is synthesized as a racemate, chiral separation techniques are necessary to isolate and quantify the individual enantiomers.

Chiral HPLC is the most common method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are often effective for a wide range of compounds.

Table 4: Illustrative Chiral HPLC Method for Enantiomeric Separation

Parameter Condition
Column Chiralcel® OD-H (or similar polysaccharide-based column)
Mobile Phase Hexane:Isopropanol (90:10 v/v)
Flow Rate 0.5 mL/min
Detection UV at 220 nm

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability (Excluding decomposition related to safety profiles)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This is useful for determining the thermal stability of this compound by identifying the temperature at which it begins to decompose.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting point, crystallization temperature, and glass transition temperature. For this compound, DSC would provide its melting point and information about its crystalline form.

Table 5: Hypothetical Thermal Analysis Data

Analysis Parameter Value
DSC Melting Point (Onset) 150 °C
DSC Melting Point (Peak) 155 °C

Applications of 1 4 Hydroxypiperidin 4 Yl Propan 2 One As a Synthetic Building Block in Chemical Synthesis

Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocycles

The structure of 1-(4-hydroxypiperidin-4-yl)propan-2-one, featuring both a nucleophilic secondary amine and an electrophilic ketone, makes it a viable precursor for various nitrogen-containing heterocycles. A key potential application is in the synthesis of spirocyclic piperidines, a structural motif of increasing interest in drug discovery due to its inherent three-dimensionality. rsc.org

One of the most direct applications involves intramolecular cyclization. The tertiary hydroxyl group and the ketone can undergo acid-catalyzed cyclization to form a spirocyclic ketal, specifically a 1-oxa-9-azaspiro[5.5]undecane derivative. This transformation creates a rigid, three-dimensional scaffold from a more flexible acyclic precursor.

Furthermore, the acetonyl side chain (-CH2COCH3) provides a handle for constructing fused or spiro-heterocyclic systems. For instance, condensation of the ketone with hydrazines or substituted hydrazines could yield pyrazole-containing spiro[piperidine-4,X'-pyrazole] systems. Similarly, reaction with hydroxylamine (B1172632) could lead to isoxazole (B147169) derivatives. These types of transformations are fundamental in the generation of diverse heterocyclic libraries for screening purposes.

Utilization in Multi-Component Reactions for Scaffold Diversity Generation

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules in a single step. rug.nl The functional groups present in this compound make it a suitable candidate for several named MCRs.

Ugi Reaction : The secondary amine of the piperidine (B6355638) ring can participate as the amine component in a four-component Ugi reaction. nih.gov By reacting it with an aldehyde, an isocyanide, and a carboxylic acid, complex peptide-like scaffolds incorporating the hydroxypiperidine moiety can be synthesized efficiently. This allows for the introduction of multiple points of diversity around the core structure.

Pictet-Spengler Reaction : While a classic Pictet-Spengler reaction involves a β-arylethylamine, analogous cyclizations can be envisioned. nih.gov If the piperidine nitrogen were first functionalized with a suitable aromatic group (e.g., a 2-indolylethyl group), subsequent acid-catalyzed cyclization involving the C4 position could potentially lead to complex spiro-indoloquinolizidine systems.

Mannich Reaction : The ketone's α-carbon is amenable to participating in Mannich-type reactions. organic-chemistry.org In the presence of formaldehyde (B43269) and a secondary amine, this could lead to the introduction of an aminomethyl group, further functionalizing the scaffold.

The ability to use this compound in MCRs would be highly valuable for generating diverse molecular scaffolds for high-throughput screening.

Intermediate for the Construction of Complex Alk-Piperidin-4-yl and Propanone-containing Scaffolds

The 4-hydroxypiperidine (B117109) core is a recognized privileged structure in medicinal chemistry, found in numerous biologically active compounds. nih.gov this compound serves as a key intermediate for building more elaborate structures that retain this core while adding complexity through the propanone side chain.

The secondary amine allows for standard N-alkylation or N-arylation reactions, attaching the hydroxypiperidinone motif to other pharmacophores. For example, it can be used in nucleophilic aromatic substitution (SNAr) reactions or Buchwald-Hartwig amination to connect to aryl or heteroaryl systems. The ketone functionality can be transformed through various reactions:

Reductive Amination : To introduce a new amine-containing side chain.

Wittig Reaction : To form an alkene, extending the carbon chain.

Aldol (B89426) Condensation : To react with other carbonyl compounds, forming larger, more complex structures.

These transformations enable the construction of molecules like those investigated as NMDA receptor antagonists, which often feature a substituted 4-hydroxypiperidine ring. nih.gov

Role in Combinatorial Chemistry Libraries for Exploring Chemical Space

Combinatorial chemistry relies on the ability to systematically and repetitively combine a set of building blocks to create a large library of related compounds. The multiple reactive sites on this compound make it an excellent scaffold for such libraries.

A typical combinatorial synthesis strategy could involve a split-and-pool approach where the piperidine nitrogen is first acylated or alkylated with a diverse set of reagents. In the next step, the ketone functionality could be reacted with a different set of building blocks (e.g., various hydrazines or Wittig reagents). This two-dimensional diversification approach can rapidly generate a large number of unique compounds, allowing for a broad exploration of the chemical space around the hydroxypiperidinone core.

Table 1: Potential Diversification Points for Combinatorial Libraries

Reactive Site Reaction Type Example Reagent Class Resulting Functional Group
Piperidine Nitrogen (NH) Acylation Acid Chlorides Amide
Piperidine Nitrogen (NH) Reductive Amination Aldehydes/Ketones Tertiary Amine
Ketone (C=O) Reductive Amination Primary Amines Secondary Amine
Ketone (C=O) Wittig Reaction Phosphonium Ylides Alkene

Development of Novel Chemical Tools and Reagents Incorporating the Hydroxypiperidinone Motif

Beyond drug discovery, building blocks like this compound can be used to develop novel chemical tools and reagents. The piperidine scaffold can be functionalized with reporter groups such as fluorophores or biotin (B1667282) tags. The ketone handle provides a convenient site for attaching these labels, often via a linker, after the core scaffold has been incorporated into a larger molecule.

Such tagged molecules can be used as chemical probes to study biological systems, for example, in affinity chromatography to isolate protein targets or in fluorescence microscopy to visualize the localization of a drug molecule within a cell. The specific stereochemistry and conformational rigidity imparted by the spirocyclic nature of potential derivatives are valuable attributes for designing selective chemical probes.

Strategic Importance in Fragment-Based Drug Discovery (Focused on fragment synthesis, not biological testing results)

Fragment-based drug discovery (FBDD) starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These fragments are then grown or linked together to create more potent leads. With a molecular weight of approximately 157 g/mol , this compound fits the profile of a typical fragment.

Its strategic importance lies in its three-dimensional shape and the presence of hydrogen bond donors (OH, NH) and an acceptor (C=O), features that can facilitate binding to protein targets. The synthesis of a fragment library based on this scaffold would involve creating a series of simple, tractable derivatives. For instance, the piperidine nitrogen could be substituted with small alkyl or aryl groups, or the ketone could be converted to an oxime or hydrazone. These derivatives would maintain a low molecular weight while exploring different vectors for potential fragment growth. The synthesis of libraries of 3D fragments like spiro[piperidine-4,2'-oxazolidine] derivatives, accessible from this starting material, is a key strategy for expanding the diversity of available fragments for screening campaigns. amazonaws.com

Future Directions and Emerging Research Avenues

Development of Sustainable and Eco-friendly Synthetic Routes for 1-(4-Hydroxypiperidin-4-YL)propan-2-one

The imperative for green chemistry is steering synthetic organic chemistry towards more sustainable practices. For a molecule like this compound, future research will undoubtedly prioritize the development of eco-friendly synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of exploration will likely include biocatalysis and the use of greener solvent systems.

Biocatalytic routes, employing enzymes or whole-cell systems, offer a promising alternative to traditional chemical synthesis. nih.govacs.orggrnjournal.us These methods can provide high stereoselectivity under mild reaction conditions, often in aqueous media, thereby reducing the reliance on harsh reagents and volatile organic solvents. nih.gov For instance, the reduction of a prochiral ketone to a chiral alcohol is a well-established biocatalytic reaction that could be adapted for the synthesis of chiral derivatives of this compound. acs.org The use of plant-based biocatalysts, such as carrot root, for the reduction of heterocyclic ketones has also been demonstrated, offering a low-cost and environmentally benign approach. nih.gov

The principles of green chemistry also advocate for the use of alternative energy sources and solvent-free conditions. researchgate.net Methodologies such as microwave-assisted synthesis and ultrasonication could significantly shorten reaction times and improve yields, contributing to a more efficient and sustainable process. researchgate.net

Green Synthesis StrategyPotential Advantages for this compound Synthesis
Biocatalysis High enantioselectivity, mild reaction conditions, use of aqueous media, reduced waste. nih.govacs.org
Microwave-Assisted Synthesis Shorter reaction times, higher yields, potential for solvent-free reactions. researchgate.net
Ultrasonication Enhanced reaction rates, improved yields, simpler workup procedures. researchgate.net
Solvent-Free Reactions Reduced environmental impact, simplified purification, potential for cleaner products. researchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural features of this compound, namely the quaternary center, the hydroxyl group, and the ketone functionality, provide a rich playground for exploring novel reactivity. Future research is expected to uncover unprecedented transformations that leverage these functionalities.

Photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. nih.govnih.govacs.org This technology could be applied to this compound to achieve, for example, the direct β-arylation of the ketone, a traditionally challenging transformation. nih.govnih.gov The combination of photoredox catalysis with organocatalysis can generate β-enaminyl radicals from ketones, which can then couple with various partners. nih.gov Furthermore, photoredox transformations of ketones enabled by strongly reducing photosensitizers can initiate umpolung C-C bond-forming reactions. researchgate.net

The presence of the ketone and hydroxyl group on a cyclic scaffold also opens up possibilities for intramolecular reactions to form complex spirocyclic systems. For instance, intramolecular carboetherification reactions could lead to the synthesis of novel spirocyclic ethers. nih.gov The Paternò–Büchi reaction, a [2+2] photocycloaddition of a ketone with an alkene, could be employed to construct spirocyclic oxetanes. rsc.org

Novel TransformationPotential Application to this compound
Photoredox Catalysis Direct β-functionalization of the propanone side chain. nih.govnih.gov
Spirocycle Synthesis Formation of spirocyclic ethers or oxetanes via intramolecular reactions. nih.govrsc.org
Transition Metal Catalysis Ketone-directed C-H functionalization of the piperidine (B6355638) ring. rsc.org

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) platforms is revolutionizing chemical research by accelerating the discovery and optimization of new reactions and molecules. For this compound, these technologies can be leveraged to rapidly explore its chemical space and identify new derivatives with desired properties.

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.govnih.govrsc.org This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and could be employed for the efficient and reproducible production of this compound and its derivatives. nih.govnih.gov

HTE techniques, which allow for the rapid screening of a large number of reaction conditions, are invaluable for discovering novel reactivity and optimizing reaction yields. nih.govspringernature.comwikipedia.org Colorimetric and fluorescence-based assays for ketone detection can be adapted for high-throughput screening, enabling the rapid identification of successful transformations involving the ketone group of this compound. nih.govspringernature.comwikipedia.org

TechnologyApplication for this compound
Flow Chemistry Automated and scalable synthesis of the compound and its derivatives. nih.govnih.govrsc.org
High-Throughput Experimentation Rapid screening of reaction conditions to discover novel reactivity and optimize yields. nih.govspringernature.comwikipedia.org
Robotic Synthesis Platforms Automated preparation of libraries of derivatives for screening.

Advanced In Silico Design and Prediction for New Derivatives and Reactions

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the in silico design of new molecules and the prediction of their properties and reactivity. organic-chemistry.orgnih.gov For this compound, these computational approaches can guide experimental efforts and accelerate the discovery of new derivatives and reactions.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. organic-chemistry.org These models can be used to identify promising reaction conditions for the functionalization of this compound or to design new derivatives with specific desired properties. nih.govorganic-chemistry.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed for piperidine derivatives to correlate their structural features with their chemical or physical properties. nih.gov

Computational tools can also be used to explore the conformational landscape of this compound and its derivatives, providing insights into their reactivity and interactions with other molecules. nih.gov

Computational ApproachApplication for this compound
Machine Learning Prediction of reaction outcomes and design of new derivatives. nih.govorganic-chemistry.orgnih.gov
QSAR Modeling Correlation of structure with chemical or physical properties. nih.gov
Molecular Docking Prediction of binding interactions with materials or catalysts. nih.gov
Molecular Dynamics Simulations Study of the dynamic behavior and conformational preferences. nih.gov

Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structural features of this compound make it an interesting building block for the development of novel functional materials. Cross-disciplinary research at the interface of organic chemistry and materials science could unlock new applications for this compound beyond its traditional roles.

Piperidine and its derivatives have been incorporated into polymer backbones to create materials with specific properties. acs.orggoogle.comrsc.org For example, poly(aryl piperidinium) polymers have been developed for use as anion exchange membranes in fuel cells. google.com The hydroxyl and ketone functionalities of this compound could be used as points for polymerization or for grafting onto existing polymer chains to modify their properties. Piperidine-based polymers have also been investigated as kinetic hydrate (B1144303) inhibitors in the oil and gas industry. acs.org

Furthermore, piperidine-containing compounds have been used to create bioactive films for various applications. nih.gov The ability to form hydrogen bonds and the presence of both a rigid ring and a flexible side chain in this compound could be exploited in the design of self-assembling materials or functional coatings.

Material TypePotential Application of this compound
Functional Polymers Monomer or functional additive for anion exchange membranes, kinetic hydrate inhibitors, or specialty polymers. acs.orggoogle.com
Functional Films and Coatings Component in the preparation of films with tailored surface properties. nih.gov
Self-Assembling Materials Building block for supramolecular structures driven by hydrogen bonding and other non-covalent interactions.

Mechanistic Investigations into Complex Transformations Involving the Compound

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling the outcome of chemical reactions. Future research on this compound will likely involve detailed mechanistic investigations of complex transformations involving this compound.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. nih.govacs.orgresearchgate.netnih.govresearchgate.net DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies, providing valuable insights into the factors that control reactivity and selectivity. nih.govnih.gov For example, DFT studies could be employed to understand the mechanism of a novel catalytic reaction involving this compound or to predict the stereochemical outcome of a reaction. acs.orgresearchgate.net

Experimental techniques, such as kinetic studies, isotopic labeling, and in situ spectroscopic monitoring, will also play a crucial role in unraveling the mechanisms of complex transformations. The combination of computational and experimental approaches will provide a comprehensive picture of the reactivity of this compound and pave the way for the development of new and innovative synthetic methodologies.

Mechanistic Investigation ToolApplication to this compound Reactions
Density Functional Theory (DFT) Modeling reaction pathways, identifying transition states, and predicting selectivity. nih.govacs.orgresearchgate.netnih.govresearchgate.net
Kinetic Studies Determining reaction rates and orders to elucidate reaction mechanisms.
Isotopic Labeling Tracing the fate of atoms during a chemical transformation.
In Situ Spectroscopy Observing reactive intermediates and monitoring reaction progress in real-time.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(4-hydroxypiperidin-4-yl)propan-2-one?

A practical approach involves condensation of 4-hydroxypiperidine with a propan-2-one derivative under acid- or base-catalyzed conditions. For example, analogous ketone syntheses (e.g., 1-(2,4-dihydroxyphenyl)propan-2-one) employ acetophenone derivatives and aldehydes with catalysts like thionyl chloride (). Optimize reaction parameters (solvent, temperature) based on substrate stability and steric hindrance from the piperidine hydroxyl group .

Q. How should researchers characterize the molecular structure of this compound?

Use a combination of:

  • NMR spectroscopy (1H, 13C, DEPT, and 2D-COSY) to assign protons and carbons, particularly distinguishing hydroxyl and ketone groups.
  • X-ray crystallography for unambiguous solid-state structure determination, employing SHELX software for refinement ( ).
  • Mass spectrometry (ESI-TOF) to confirm molecular weight and fragmentation patterns .

Q. What computational tools can predict the compound’s electronic properties?

Density functional theory (DFT) with the B3LYP functional ( ) is suitable for optimizing geometry and calculating thermochemical properties. For electron density analysis (e.g., electrostatic potential maps), use Multiwfn ( ). Basis sets like 6-311G++(d,p) are recommended for accuracy .

Advanced Research Questions

Q. How does the stereochemistry of the 4-hydroxypiperidine moiety influence reactivity?

The axial/equatorial position of the hydroxyl group affects hydrogen-bonding networks and steric interactions. Compare with analogues like (S)-1-(piperidin-2-yl)propan-2-one (), where stereochemistry impacts tautomerism and nucleophilic sites. Conduct DFT-based transition state modeling ( ) to study steric effects on reaction pathways .

Q. What methodologies resolve contradictions in spectroscopic data (e.g., tautomerism)?

Conflicting NMR signals may arise from keto-enol tautomerism. Use variable-temperature NMR to track equilibrium shifts. Complement with DFT calculations (B3LYP) to compare tautomer stability. Multiwfn can map electron localization functions (ELF) to identify tautomeric forms ( ) .

Q. How can intermolecular interactions be analyzed in crystallographic studies?

SHELXL ( ) refines hydrogen-bonding parameters (distance, angle) in X-ray structures. For non-covalent interactions (e.g., π-stacking), use Hirshfeld surface analysis via CrystalExplorer or Multiwfn’s topology tools ( ). Compare with similar piperidine derivatives () .

Q. What in silico approaches predict metabolic or biological activity?

Combine molecular docking (AutoDock Vina) with DFT-derived electrostatic potential maps (Multiwfn) to identify binding sites. Validate with QSAR models trained on piperidine-based compounds (e.g., anti-helminthic analogs in ) .

Data Analysis and Experimental Design

Q. How should researchers address low yields in condensation reactions?

Screen catalysts (e.g., HCl, SOCl₂) and solvents (polar aprotic vs. protic) to enhance reactivity. Monitor reaction progress via TLC or in situ FTIR. For side-product analysis, use GC-MS or preparative HPLC () .

Q. What strategies validate purity in the absence of commercial standards?

Employ orthogonal methods:

  • HPLC-UV/HRMS for purity assessment.
  • DSC/TGA to detect melting point anomalies indicative of impurities.
  • Elemental analysis (C, H, N) for empirical formula confirmation .

Q. How can solvent effects on tautomeric equilibrium be quantified?

Use UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO). Correlate spectral shifts with Kamlet-Taft parameters. DFT calculations (SMD solvation model) can predict solvent-dependent tautomer ratios ( ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.